molecular formula C18H23N5O4S B2991324 N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1797837-91-2

N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No. B2991324
CAS RN: 1797837-91-2
M. Wt: 405.47
InChI Key: QJKYTSJGHAEMFM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a piperidine ring, and an amide group. Compounds with these functional groups are often found in pharmaceuticals and could have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the 1,2,4-triazole ring, followed by the introduction of the piperidine ring and the amide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and MS analysis could be used to establish the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the 1,2,4-triazole ring could be involved in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. These properties could be determined through various experimental techniques .

Scientific Research Applications

Metabolic Pathways and Biotransformation

The metabolism and biotransformation of compounds related to N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide are critical areas of research. These studies help understand how such compounds are processed in the body and their potential metabolites. For example, terfenadine, a compound with a similar complex structure, undergoes extensive biotransformation in humans, with fecal excretion accounting for a significant portion of the administered dose. The identification of major metabolic products and their structures through GC-MS analysis contributes to our understanding of the metabolic pathways and potential effects of related compounds (Garteiz et al., 1982).

Pharmacogenetics and Individual Variability

The study of pharmacogenetics, focusing on how genetic variations affect the body's response to drugs, is another area of application. For instance, the acetylation phenotype, a genetic trait, has been linked to variability in responses to sulfonamides, drugs with structural similarities to the compound . Research indicates that individuals with the slow acetylator phenotype might be at a higher risk for adverse reactions to sulfonamides, highlighting the importance of genetic factors in drug metabolism and safety (Rieder et al., 1991).

Mechanisms of Action and Metabolite Activity

Understanding the mechanisms of action and the activities of metabolites of compounds like N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide is crucial. For example, venetoclax, a B-cell lymphoma-2 (Bcl-2) inhibitor, is studied for its pharmacokinetics, metabolism, and excretion in humans. Such research elucidates the absorption, major metabolic pathways, and the role of unusual metabolites, providing insight into how similar compounds might interact with biological systems and their potential pharmacological activities (Liu et al., 2017).

Safety and Tolerance in Clinical Trials

Safety and tolerance studies are essential for any compound with potential therapeutic applications. Although directly related clinical trials on N-(4-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide may not be available, similar studies on other compounds provide a framework for evaluating safety, tolerance, and the incidence of adverse effects. For instance, terfenadine's clinical trials have demonstrated its overall safety and lack of sedative effects, guiding the safety assessments of related compounds (Barlow et al., 1982).

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and physicochemical properties. Proper safety measures should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its biological activity, optimization of its synthesis, and investigation of its mechanism of action .

properties

IUPAC Name

N-[4-[2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-13(24)20-15-5-3-14(4-6-15)11-17(25)23-9-7-16(8-10-23)28(26,27)18-21-19-12-22(18)2/h3-6,12,16H,7-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKYTSJGHAEMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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